6-Chloro-4-methylpyridin-3-amine
Overview
Description
6-Chloro-4-methylpyridin-3-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chlorine atom at the sixth position, a methyl group at the fourth position, and an amino group at the third position of the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is often used in the synthesis of various pharmaceuticals and bioactive compounds . Therefore, the specific targets can vary depending on the final compound that is synthesized using 6-Chloro-4-methylpyridin-3-amine.
Mode of Action
This compound is frequently used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as an organoboron reagent, which is a key component in the formation of carbon-carbon bonds . The compound interacts with its targets through a process called transmetalation, where it transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the final compound that is synthesized using it. As a reagent in Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.42, suggesting moderate lipophilicity . These properties can influence the compound’s bioavailability.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The specific effects would depend on the final compound that is synthesized using it.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-4-methylpyridin-3-amine involves the chlorination of 4-methylpyridine followed by amination. The process typically starts with the chlorination of 4-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 6-chloro-4-methylpyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The chlorination and amination steps can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents may also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation: The methyl group at the fourth position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can participate in reduction reactions to form corresponding amines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation: Formation of 6-chloro-4-formylpyridin-3-amine or 6-chloro-4-carboxypyridin-3-amine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
6-Chloro-4-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound is utilized in the preparation of functional materials, including polymers and dyes, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methylpyridine: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
4-Methylpyridin-3-amine: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloro-4-methylpyridin-3-ol: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
Uniqueness
6-Chloro-4-methylpyridin-3-amine is unique due to the presence of both chlorine and amino groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The compound’s ability to participate in various reactions makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
6-chloro-4-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSMBLIGZJWLEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370304 | |
Record name | 6-chloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-38-4 | |
Record name | 6-Chloro-4-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66909-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-chloro-4-picoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.